Chromostatin

Description

Properties

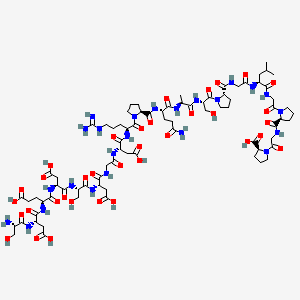

Molecular Formula |

C78H120N24O35 |

|---|---|

Molecular Weight |

1953.9 g/mol |

IUPAC Name |

(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C78H120N24O35/c1-35(2)23-41(64(123)86-30-55(109)99-19-5-10-48(99)72(131)87-31-56(110)100-20-8-13-51(100)77(136)137)89-54(108)29-85-73(132)49-11-6-21-101(49)76(135)47(34-105)98-62(121)36(3)88-66(125)38(14-16-52(80)106)92-74(133)50-12-7-22-102(50)75(134)40(9-4-18-83-78(81)82)93-68(127)43(25-59(115)116)90-53(107)28-84-65(124)42(24-58(113)114)95-71(130)46(33-104)97-70(129)45(27-61(119)120)96-67(126)39(15-17-57(111)112)91-69(128)44(26-60(117)118)94-63(122)37(79)32-103/h35-51,103-105H,4-34,79H2,1-3H3,(H2,80,106)(H,84,124)(H,85,132)(H,86,123)(H,87,131)(H,88,125)(H,89,108)(H,90,107)(H,91,128)(H,92,133)(H,93,127)(H,94,122)(H,95,130)(H,96,126)(H,97,129)(H,98,121)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,136,137)(H4,81,82,83)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

InChI Key |

FKWODCKMWMFWHE-IZIWSLEDSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Molecular Biogenesis and Processing of Chromostatin

Chromogranin A (CgA) as the Precursor Protein of Chromostatin

Chromogranin A, a member of the granin family of acidic secretory glycoproteins, is the prohormone from which this compound is derived. ldn.denih.gov Found in the secretory vesicles of neuroendocrine and endocrine cells, CgA is a polypeptide of 439 amino acids in humans. aacrjournals.orgviamedica.pl It serves as a precursor for a variety of functional peptides, including this compound, pancreastatin (B1591218), vasostatin, and catestatin (B549398). ldn.desigmaaldrich.com These peptides are generated through proteolytic processing and are involved in modulating neuroendocrine functions. ldn.de The initial identification of CgA as the source of this compound came from studies where purified CgA was cleaved to produce a peptide that inhibited catecholamine secretion from chromaffin cells. nih.gov

Genomic and Transcriptional Aspects of CHGA Encoding the this compound Sequence

The human gene encoding Chromogranin A, CHGA, is located on chromosome 14. ensembl.orgsinobiological.com It is composed of eight exons and seven introns. mdpi.comnih.gov The transcription of the CHGA gene results in an mRNA transcript that is then translated into the CgA preproprotein. mdpi.com The gene's promoter region contains elements that suggest regulation by multiple hormones and second messengers, highlighting the complex control of CgA expression. oup.com The primary transcript of the CHGA gene contains the coding sequence for the entire CgA protein, including the specific region that will be processed into this compound. nih.gov In humans, the this compound sequence corresponds to amino acid residues 124-143 of the CgA protein. mdpi.com

Post-translational Modifications of Chromogranin A Relevant to this compound Formation

Following its translation, the Chromogranin A protein undergoes several post-translational modifications that are crucial for its proper folding, sorting, and subsequent processing into bioactive peptides like this compound. aacrjournals.orgviamedica.pl These modifications include glycosylation, phosphorylation, and sulfation. aacrjournals.orgelsevier.es The acidic nature of CgA and its ability to bind calcium are important for its aggregation and storage within the secretory granules of neuroendocrine cells. oup.com While the direct impact of each specific modification on the generation of this compound is not fully elucidated, these modifications collectively influence the conformation of CgA, which in turn affects its susceptibility to proteolytic enzymes. mdpi.com The dense core of secretory granules, where CgA is concentrated, provides the appropriate environment for these modifications to occur. jci.org

Enzymatic Cleavage Pathways Generating this compound

The liberation of this compound from its precursor, Chromogranin A, is a highly specific process mediated by a series of enzymatic cleavages. This proteolytic processing can occur both within the cell and in the extracellular space. nih.govviamedica.pl

Role of Prohormone Convertases in this compound Production

Prohormone convertases (PCs) are a family of serine endoproteases that play a key role in the processing of prohormones and other secretory proteins. viamedica.plcloudfront.net PC1/3 and PC2 are the primary enzymes responsible for the initial cleavage of CgA at specific sites. viamedica.pl These enzymes recognize and cleave at pairs of basic amino acids within the CgA sequence. cloudfront.net While the direct cleavage of CgA by PCs to yield the final this compound peptide is one pathway, it is also understood that PCs generate larger intermediate fragments of CgA. psu.edu For instance, studies have shown that PC1 is essential for the conversion of CgA to pancreastatin. capes.gov.br This suggests a model where PCs initiate the breakdown of CgA, and subsequent processing by other proteases leads to the final bioactive peptides. psu.edu The expression and activity of these convertases can vary between different tissues and cell types, leading to differential processing of CgA. nih.govoup.com

Identification of Specific Proteolytic Sites Leading to this compound

The generation of this compound involves cleavage at specific sites within the Chromogranin A sequence. The bovine this compound peptide was initially identified after cleaving purified CgA with the endoproteinase Lys-C. nih.gov This enzyme cleaves at the carboxyl side of lysine (B10760008) residues. The resulting 20-amino acid peptide corresponds to a specific N-terminal sequence of a larger fragment. nih.gov In human CgA, this compound is located at residues 124-143. mdpi.com The primary structure of CgA contains multiple pairs of basic amino acids (lysine and arginine), which are potential cleavage sites for prohormone convertases and other proteases. cloudfront.netpnas.org The cleavage that produces this compound is thought to occur at these dibasic sites flanking the this compound sequence within the CgA molecule. Research has also pointed to the involvement of extracellular proteases like plasmin in the processing of CgA, suggesting that this compound can be generated outside the cell after CgA is secreted. viamedica.pljci.org

Cellular Compartmentalization of this compound Processing and Storage

The biogenesis of this compound is a spatially organized process that occurs in specific cellular compartments. The journey begins with the synthesis of the CgA precursor protein in the rough endoplasmic reticulum and its transport to the Golgi apparatus. viamedica.pl Within the trans-Golgi network, CgA is sorted and packaged into dense-core secretory granules. jci.orgoup.com It is within these granules that the initial post-translational modifications and proteolytic processing by prohormone convertases primarily occur. viamedica.plnih.gov The acidic environment and high calcium concentration within the secretory granules are crucial for CgA aggregation and the activity of these processing enzymes. mdpi.com These granules then serve as the storage sites for CgA and its derived peptides, including this compound, before their release from the cell upon stimulation. researchgate.netnih.gov The differential expression of processing enzymes in various neuroendocrine tissues contributes to the tissue-specific generation of CgA-derived peptides. nih.govnih.gov For example, in human pancreatic insulin-producing beta cells, this compound immunoreactivity is prominent, whereas it is faint or absent in adrenal chromaffin cells, indicating differential processing of CgA in these tissues. nih.govnih.gov

Secretion Granule Dynamics and this compound Accumulation

The accumulation of this compound within secretory vesicles is a direct consequence of the synthesis, trafficking, and processing of its precursor, CgA. CgA is synthesized and translocated into the rough endoplasmic reticulum, after which it moves to the trans-Golgi network (TGN). Within the TGN, the slightly acidic pH and high calcium concentration cause CgA to aggregate, a critical step that drives the formation and budding of immature secretory granules (ISGs). oup.com

These newly formed granules are not static; they are actively transported towards the cell periphery. oup.com During this transit and maturation phase, the pro-hormone CgA undergoes tissue-specific proteolytic cleavage by enzymes contained within the granule. bioscientifica.comnews-medical.net This intragranular processing cleaves CgA into several smaller, biologically active peptides, including this compound. bioscientifica.comnews-medical.net This process ensures that mature, dense-core secretory granules (DCGs) become the primary storage sites for this compound, where it accumulates alongside other granule components, awaiting a stimulus for release. jci.org The entire process, from granule budding to maturation, is essential for the proper storage and eventual secretion of this compound.

Co-secretion of this compound with Other Granule Contents

Upon stimulation of the cell, the mature secretory granules fuse with the plasma membrane in a process called exocytosis, releasing their entire soluble contents into the extracellular space. Because this compound originates from CgA, which is a major packaging protein, it is co-released with all other molecules stored within the same granule. bioscientifica.commdpi.com

The contents of these granules are diverse and play significant roles in physiological regulation. Key molecules co-secreted with this compound include:

Catecholamines : Epinephrine and norepinephrine (B1679862) are signature contents of chromaffin granules in the adrenal medulla and sympathetic neurons. mdpi.comcapes.gov.br

ATP : Adenosine (B11128) triphosphate is co-stored in high concentrations within the granules. jci.orgnih.gov

Other CgA-derived peptides : The processing of CgA yields a variety of other active peptides that are secreted alongside this compound. bioscientifica.commdpi.com These include Catestatin, Pancreastatin, Vasostatin-1, and Serpinin. bioscientifica.comoup.com

Hormones : Depending on the tissue, other hormones may be present. For instance, in the parathyroid gland, CgA and its derivatives are co-secreted with the parathyroid hormone. bioscientifica.com

The following table summarizes the primary molecules that are co-stored and co-secreted with this compound from dense-core granules.

| Category | Co-secreted Molecule | Primary Location/Function |

| Neurotransmitters | Epinephrine | Adrenal Medulla |

| Norepinephrine | Sympathetic Neurons, Adrenal Medulla | |

| Energy Currency | Adenosine Triphosphate (ATP) | Ubiquitous in Secretory Granules |

| CgA-Derived Peptides | Catestatin | Catecholamine Release Inhibition |

| Pancreastatin | Modulation of Energy Metabolism | |

| Vasostatin-1 | Vasodilation, Calcium Homeostasis | |

| Serpinin | Regulation of Granule Biogenesis | |

| Hormones | Parathyroid Hormone | Parathyroid Gland |

Cellular and Subcellular Mechanisms of Chromostatin Action

Identification and Characterization of Chromostatin's Putative Receptors

The physiological effects of this compound are initiated by its interaction with specific receptors on the surface of target cells. While the definitive identification and sequencing of a singular this compound receptor remain an area of active investigation, significant progress has been made in characterizing its binding sites and putative receptor proteins. nih.govplos.org

Receptor Localization on Target Cell Membranes

Studies have demonstrated that this compound binds to the plasma membrane of target cells, such as adrenal chromaffin cells. nih.gov These cells, which are involved in the secretion of catecholamines, represent a key target for this compound's inhibitory actions. frontiersin.org The localization of these receptors on the cell surface is crucial for their ability to receive extracellular signals and transduce them into intracellular responses. nih.govoncotarget.com The distribution of these receptors is not limited to neuroendocrine cells; they are also found in other tissues, indicating a broader physiological role for this compound. frontiersin.orgbiotium.com

Intracellular Signal Transduction Pathways Mediated by this compound

Upon binding to its receptor, this compound initiates a cascade of intracellular events that ultimately modulate cellular function. These signaling pathways involve the activation of key enzymes and the regulation of ion channel activity, leading to a precise physiological response. nih.govphysiology.org

Activation of Protein Phosphatase 2A (PP2A) by this compound

A pivotal step in this compound's signaling pathway is the activation of Protein Phosphatase 2A (PP2A). nih.gov PP2A is a major serine/threonine phosphatase that plays a crucial role in a wide array of cellular processes by dephosphorylating various protein substrates. nih.govresearchgate.netbibliotekanauki.pl The activation of PP2A by this compound suggests a mechanism by which this peptide can counteract the effects of protein kinases, thereby regulating the phosphorylation state and activity of downstream effector proteins. bibliotekanauki.pl The heterotrimeric structure of PP2A, consisting of a catalytic subunit, a scaffolding subunit, and a regulatory subunit, allows for a high degree of specificity and regulation. nih.govhubrecht.eu

Modulation of L-Type Voltage-Sensitive Calcium Channels by this compound

One of the key downstream effects of this compound-mediated signaling is the modulation of L-type voltage-sensitive calcium channels. nih.gov These channels are critical for calcium influx in response to membrane depolarization and play a central role in processes such as muscle contraction and hormone secretion. wikipedia.orgnih.gov

| Finding | Method | Cell Type | Reference |

| Inhibition of L-type calcium currents | Nystatin-perforated patch technique | Cultured Chromaffin Cells | nih.gov |

| Dose-dependent inhibition of catecholamine secretion (ID50) | Secretion Assay | Chromaffin Cells | nih.gov |

Downstream Phosphorylation Events Regulated by this compound-Activated PP2A

The inhibition of L-type calcium channels is likely a consequence of PP2A-mediated dephosphorylation of the channel itself or a closely associated regulatory protein. frontiersin.org Protein phosphorylation is a known mechanism for modulating the activity of L-type calcium channels. wikipedia.org By activating PP2A, this compound can shift the phosphorylation balance, leading to a decrease in channel activity and a subsequent reduction in calcium influx. nih.govfrontiersin.org This provides a direct link between the initial receptor binding event and the ultimate physiological effect of inhibited secretion. Further research is needed to identify all the specific substrates of the this compound-activated PP2A and to fully elucidate the complex network of phosphorylation events it regulates.

Independence from cAMP, cGMP, and Protein Kinase C Pathways

Research into the signaling pathways of this compound has revealed that its inhibitory effects on catecholamine secretion are not mediated by the cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) pathways. Studies on chromaffin cells have shown that exposure to this compound does not alter the intracellular levels of either cAMP or cGMP. nih.govnih.gov Similarly, the activity of protein kinase C (PKC), a crucial enzyme in many signaling cascades, remains unaffected by this compound. nih.govnih.gov This indicates that this compound operates through a distinct signaling mechanism, independent of these major regulatory pathways, to exert its effects on cellular secretion. nih.govnih.gov

Instead, evidence points towards the involvement of protein phosphatase type 2A (PPase-2A). This compound has been found to activate this soluble protein phosphatase in a dose-dependent manner. nih.govnih.gov The inhibition of PPase-2A with okadaic acid blocks the inhibitory effects of this compound on both calcium ion (Ca2+) entry and catecholamine secretion. nih.govnih.gov This suggests a model where this compound stimulates PPase-2A, which then dephosphorylates a target protein involved in the secretory process, leading to the observed inhibition. nih.govnih.gov

Modulation of Cellular Exocytosis by this compound

This compound, a peptide derived from chromogranin A (CgA), plays a significant role in modulating the process of cellular exocytosis, particularly in neuroendocrine cells. pnas.orgpnas.orguu.nl Exocytosis is the process by which cells release substances, such as hormones and neurotransmitters, stored in vesicles. nih.gov this compound's primary recognized function is the inhibition of secretagogue-evoked catecholamine secretion from chromaffin cells. nih.govnih.govpnas.org

Inhibition of Secretagogue-Evoked Catecholamine Release in Chromaffin Cells

This compound effectively inhibits the release of catecholamines, such as norepinephrine (B1679862), from adrenal chromaffin cells when stimulated by secretagogues like carbamoylcholine or high potassium concentrations. pnas.orgpnas.org This inhibition is dose-dependent, with significant effects observed in the nanomolar to micromolar range. pnas.orgpnas.org The peptide is thought to be generated extracellularly from its precursor, chromogranin A, through a calcium-dependent proteolytic process. pnas.org

The inhibitory action of this compound is linked to its effect on calcium channels. Putative receptors for this compound are believed to exist on the plasma membrane of chromaffin cells. nih.govnih.gov Activation of these receptors leads to the inhibition of L-type voltage-sensitive calcium channels, thereby reducing the influx of calcium ions that is essential for triggering exocytosis. nih.govnih.gov

Influence of this compound on Intracellular Calcium Fluxes and Kinetics

This compound directly influences the influx of intracellular calcium (Ca2+) upon cellular stimulation. pnas.orgpnas.org By inhibiting L-type voltage-sensitive calcium channels, this compound reduces the secretagogue-induced rise in intracellular calcium concentration. nih.govnih.gov This reduction in calcium influx is a key mechanism underlying its inhibitory effect on catecholamine release. pnas.org However, it has been noted that this compound does not affect sodium fluxes. pnas.org

In contrast to its inhibitory role in chromaffin cells, some studies on human neutrophils have shown that other chromogranin A-derived peptides, like catestatin (B549398) and chromofungin (B1577492), can induce a transient increase in intracellular calcium by promoting calcium entry through store-operated channels (SOCs). plos.org This highlights the cell-type-specific and peptide-specific nature of the effects on calcium signaling.

Effects on Cellular Desensitization Responses

This compound has been observed to enhance the desensitization of cellular responses to secretagogues. pnas.org Desensitization is a process where a cell becomes less responsive to a continuous or repeated stimulus. By increasing desensitization, this compound can further contribute to the down-regulation of catecholamine secretion. pnas.org

In contrast, another chromogranin A-derived peptide, catestatin, has been shown to block nicotinic agonist-induced desensitization of catecholamine release. oup.com This effect appears to be specific to neuronal nicotinic receptors. oup.com The differing effects of this compound and catestatin on desensitization underscore the diverse regulatory roles that peptides derived from the same precursor protein can play in cellular signaling.

The transient nature of responses to some secretagogues, like pituitary adenylate cyclase-activating peptide (PACAP), has been attributed to receptor desensitization. nih.govahajournals.orgnih.govahajournals.org While this compound's role in this specific context is not fully elucidated, its ability to modulate desensitization responses points to a broader role in regulating the duration and intensity of cellular secretory activity. pnas.org

| Compound/Factor | Cell Type | Effect on Secretion | Mechanism of Action |

| This compound | Adrenal Chromaffin Cells | Inhibition of catecholamine release nih.govnih.govpnas.org | Activates PPase-2A, inhibits L-type Ca2+ channels nih.govnih.gov |

| Carbamoylcholine | Adrenal Chromaffin Cells | Stimulates catecholamine release pnas.org | Secretagogue |

| Potassium (high conc.) | Adrenal Chromaffin Cells | Stimulates catecholamine release pnas.org | Secretagogue, causes depolarization |

| Okadaic Acid | Adrenal Chromaffin Cells | Blocks this compound's inhibitory effect nih.govnih.gov | Specific PPase inhibitor |

| Catestatin | Pheochromocytoma Cells | Inhibition of nicotinic-stimulated catecholamine release oup.com | Nicotinic cholinergic antagonist oup.com |

| PACAP | PC12 Pheochromocytoma Cells | Stimulates catecholamine secretion ahajournals.orgnih.govahajournals.org | Activates PAC1 receptor ahajournals.orgnih.gov |

Biological Roles and Physiological Implications of Chromostatin

Potential Endocrine Modulatory Functions of Circulating Chromostatin

The adrenal medulla is recognized as the principal source of circulating Chromogranin A (CgA). bioscientifica.combioscientifica.com Once secreted into the bloodstream, CgA and its fragments can travel to distant sites to act as hormones, influencing the function of various endocrine tissues. bioscientifica.comnih.gov These peptides, including this compound, Vasostatins, and Pancreastatin (B1591218), are known to carry out a range of paracrine (acting on nearby cells) and autocrine (acting on the cell of origin) functions. news-medical.netwikidoc.org

Presence and Presumed Role of this compound in Human Pancreatic Insulin (B600854) Beta Cells

In a clear example of the tissue-specific processing of Chromogranin A (CgA), the localization of this compound within the human pancreas is remarkably distinct. nih.gov Detailed immunohistochemical analysis of normal human pancreatic tissue has revealed that this compound immunoreactivity is found exclusively within the insulin-producing beta cells of the islets of Langerhans. nih.govpnas.org This localization persists even in the pancreata of individuals with diabetes. nih.gov

This finding is particularly significant because it contrasts sharply with the distribution of the precursor CgA and another of its major derivatives, Pancreastatin. In the same pancreatic islets, CgA and Pancreastatin are predominantly localized to the glucagon-producing alpha cells. nih.gov Furthermore, in insulinoma (a tumor of the beta cells), the cells show strong staining for insulin, CgA, and Pancreastatin, but are only faintly reactive or completely unreactive for this compound. nih.gov

This unique and exclusive presence of this compound within healthy pancreatic beta cells strongly suggests a specialized, although not yet fully elucidated, role in beta-cell function. nih.gov It is presumed to be involved in the intricate regulation of insulin synthesis or secretion, separate from the inhibitory role on insulin secretion attributed to Pancreastatin. nih.govresearchgate.net This differential processing of CgA within the same endocrine organ underscores the complexity and specificity of peptide-mediated regulation in metabolic control. nih.gov

Comparative Analysis of this compound's Functions with Other Granin-Derived Peptides in Homeostasis

This compound's presumed role in beta-cell function is part of a larger regulatory system. nih.gov In contrast, Pancreastatin (PST) , found mainly in pancreatic alpha cells, is a potent inhibitor of glucose-stimulated insulin secretion and generally opposes insulin's metabolic actions. bioscientifica.comresearchgate.netpancreapedia.org It also stimulates glucagon (B607659) release, thereby influencing the insulin-to-glucagon ratio. bioscientifica.com

Catestatin (B549398) (CST) exhibits a different set of functions, primarily related to cardiovascular and metabolic regulation. It is a powerful inhibitor of catecholamine release from the adrenal medulla and sympathetic nerves, giving it antihypertensive properties. bioscientifica.comfrontiersin.orgbiologists.com In metabolic terms, Catestatin enhances insulin sensitivity and has anti-inflammatory effects, placing its actions in direct opposition to those of Pancreastatin. nih.gov

The Vasostatins (VST-1 and VST-2) are primarily associated with the cardiovascular system. They possess vasorelaxant and cardiosuppressive properties and can inhibit vasoconstriction induced by agents like endothelin-1 (B181129). bioscientifica.commdpi.com They also play roles in modulating immune responses and cell adhesion. bioscientifica.combioscientifica.com

Unlike these other peptides, this compound's function appears highly localized to the pancreatic beta cell, suggesting a fine-tuning role within the islet microenvironment rather than the broad systemic effects seen with Catestatin or the Vasostatins. nih.gov The balance between the pro-glycemic, pro-inflammatory actions of Pancreastatin and the anti-hypertensive, insulin-sensitizing actions of Catestatin is crucial for metabolic and cardiovascular homeostasis. nih.gov

Interactive Data Table: Comparative Functions of CgA-Derived Peptides

| Peptide | Primary Site of Action/Detection | Key Functions in Homeostasis |

| This compound | Pancreatic Beta Cells nih.gov | Presumed role in regulating beta-cell function (e.g., insulin synthesis/secretion). nih.gov |

| Pancreastatin | Pancreatic Alpha Cells, Adrenal Medulla nih.govpancreapedia.org | Inhibits insulin secretion; Stimulates glucagon secretion; Pro-inflammatory; Decreases insulin sensitivity. bioscientifica.comnih.govresearchgate.net |

| Catestatin | Adrenal Medulla, Sympathetic Neurons bioscientifica.combiologists.com | Inhibits catecholamine release; Antihypertensive; Enhances insulin sensitivity; Anti-inflammatory. bioscientifica.comfrontiersin.orgnih.gov |

| Vasostatin-1 & 2 | Vasculature, Heart bioscientifica.comphysiology.org | Vasorelaxant; Cardiosuppressive; Inhibit endothelin-1 action; Modulate immune response. bioscientifica.commdpi.com |

| Parastatin | Parathyroid Gland bioscientifica.comelsevier.es | Inhibits secretion of parathyroid hormone and CgA. bioscientifica.com |

| Serpinin | Neuroendocrine Cells bioscientifica.com | Regulates secretory granule biogenesis. bioscientifica.com |

Advanced Research Methodologies and Experimental Models in Chromostatin Studies

In Vitro Cell Culture Models for Chromostatin Functional Analysis (e.g., Adrenal Chromaffin Cell Lines)

In vitro cell culture models are fundamental tools for dissecting the cellular and molecular effects of this compound. Adrenal chromaffin cell lines, which are derived from the adrenal medulla, are particularly relevant for these studies as they naturally synthesize and secrete catecholamines and are a primary target for this compound's inhibitory actions. altogen.comwikipedia.org These specialized neuroendocrine cells are instrumental in the body's "fight-or-flight" response. wikipedia.org

Commonly used chromaffin cell lines in research include:

PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are a well-established model for studying neuronal differentiation and neurosecretion. bioscientifica.com They synthesize and store dopamine (B1211576) and norepinephrine (B1679862) and exhibit chromaffin-like dense core granules. bioscientifica.com Studies have shown that secretin can stimulate the transcription of the chromogranin A (CgA) gene, the precursor to this compound, in PC12 cells. nih.gov

Mouse Pheochromocytoma (MPC) and Mouse Tumor Tissue (MTT) Cell Lines: These cell lines, derived from mouse adrenal tumors, express markers of chromaffin cells and have been instrumental in adrenal cancer research. bioscientifica.commdpi.com Transcriptome analysis reveals distinct gene expression signatures in these cells compared to normal adrenal chromaffin cells. mdpi.com

hPheo1 Cells: This is the only available human pheochromocytoma cell line to date, immortalized using human telomerase reverse transcriptase (hTERT). mdpi.com These cells can be stimulated to express chromaffin cell markers, including chromogranin-A. mdpi.com

These cell lines allow researchers to investigate the direct effects of this compound on cellular processes such as catecholamine secretion, ion channel activity, and intracellular signaling pathways in a controlled environment. nih.govnih.gov

Biochemical Techniques for Quantifying this compound and its Precursors/Metabolites

Biochemical techniques are essential for the isolation, quantification, and characterization of this compound and its parent molecule, chromogranin A (CgA).

The initial isolation and identification of this compound from bovine chromaffin granules were achieved through a combination of enzymatic cleavage and chromatographic techniques. nih.gov High-performance liquid chromatography (HPLC) is a key method used to purify the peptide from complex biological mixtures. nih.gov Following purification, the amino acid sequence of the peptide is determined, which was crucial for identifying this compound as a 20-amino acid peptide derived from the N-terminus of CgA. nih.gov A simplified, three-step column chromatography procedure has also been developed for the purification of CgA itself from human and bovine adrenal glands. nih.gov

A significant finding in this compound research is its ability to modulate protein phosphatase activity. nih.gov Enzyme assays are employed to quantify this effect. These assays typically involve incubating cultured chromaffin cells with this compound and then measuring the activity of specific protein phosphatases in the cell lysate. nih.gov Research has shown that this compound provokes a dose-dependent activation of soluble protein phosphatase 2A (PP2A). nih.gov This activation is linked to the inhibition of catecholamine secretion. nih.gov The use of specific phosphatase inhibitors, such as okadaic acid, in these assays helps to confirm the specific involvement of PP2A in this compound's mechanism of action. nih.gov

Electrophysiological Approaches for Ion Channel Characterization in Response to this compound

Electrophysiological techniques are critical for studying the effects of this compound on ion channel function, which is a key aspect of its inhibitory effect on catecholamine secretion. nih.govnih.govnih.gov The patch-clamp technique is a primary tool in this area, allowing for high-resolution recording of ionic currents through individual channels in the cell membrane. nih.govbiocompare.com

Studies using these methods have demonstrated that this compound's activation of putative receptors on the chromaffin-cell plasma membrane leads to the inhibition of L-type voltage-sensitive calcium channels. nih.gov This technique allows for the direct measurement of how this compound affects secretagogue-induced calcium fluxes, providing evidence that it does not alter sodium fluxes. nih.gov Both manual and automated patch-clamp systems are utilized to study ion channel function and modulation. biocompare.com

Molecular Biology Techniques for Investigating this compound Receptor Expression and Signaling

Molecular biology techniques are employed to investigate the expression of putative this compound receptors and to elucidate the downstream signaling pathways. These methods include:

Reporter Gene Assays: To study the transcriptional regulation of the chromogranin A gene, promoter fragments are linked to a reporter gene (e.g., luciferase). nih.gov These constructs are then transfected into cells, and the effect of stimuli like secretin on reporter gene activity is measured. nih.gov

Mutational Analysis: Site-directed mutagenesis of specific DNA sequences, such as the cAMP response element (CRE) in the CgA promoter, helps to identify the precise elements required for transcriptional activation. nih.gov

Electrophoretic Mobility Shift Assays (EMSA): EMSA is used to identify the transcription factors that bind to specific DNA sequences in response to a stimulus. This technique was used to identify the CREB protein as a mediator of secretin-induced CgA gene transcription. nih.gov

Chromatin Immunoprecipitation (ChIP) Assays: ChIP assays are used to confirm the binding of specific transcription factors to DNA within the context of the cell's natural chromatin structure. nih.gov

These techniques have been instrumental in delineating the signaling cascade initiated by secretin, which involves cAMP, Ca2+, PKA, MAP kinase, and the transcription factor CREB, ultimately leading to the transcription of the CgA gene. nih.gov

Computational and Theoretical Modeling of this compound-Receptor Interactions and Signal Transduction

Computational and theoretical modeling provides a powerful approach to understanding the molecular interactions between this compound and its putative receptors, as well as the dynamics of the subsequent signal transduction pathways. researchcorridor.org These methods can bridge the gap between experimental data and a detailed molecular understanding. researchcorridor.org

Approaches in this area include:

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into the conformational changes of proteins, ligand binding, and enzyme catalysis. researchcorridor.org This can be used to model the interaction of this compound with its receptor and the subsequent conformational changes that lead to signal transduction.

Homology Modeling: In the absence of an experimentally determined 3D structure of the this compound receptor, homology modeling can be used to build a model based on the known structures of related receptors. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) Models: These models can be developed to predict the biological activity of this compound analogs, aiding in the design of more potent or selective compounds. diva-portal.org

By integrating computational approaches with experimental data, researchers can gain a deeper understanding of the structure-function relationships of this compound and its signaling pathways. researchcorridor.org

Data Tables

Table 1: Adrenal Chromaffin Cell Lines Used in this compound Research

| Cell Line | Origin | Key Characteristics Relevant to this compound Research |

| PC12 | Rat Pheochromocytoma | Synthesizes and stores dopamine and norepinephrine; Possesses chromaffin-like dense core granules; Expresses chromogranin A. bioscientifica.comnih.gov |

| MPC | Mouse Pheochromocytoma | Expresses markers of chromaffin cells; Used in adrenal cancer research. bioscientifica.commdpi.com |

| MTT | Mouse Tumor Tissue-derived | More aggressive derivative of MPC cells; Grows as 3D spheroids. mdpi.com |

| hPheo1 | Human Pheochromocytoma | Only available human pheochromocytoma cell line; Can be stimulated to express chromogranin A. mdpi.com |

Table 2: Key Research Findings from Advanced Methodologies in this compound Studies

| Research Area | Methodology | Key Findings |

| Functional Analysis | In Vitro Cell Culture | This compound inhibits catecholamine secretion from adrenal chromaffin cells. nih.govnih.gov |

| Quantification | Chromatographic Purification & Sequencing | This compound is a 20-amino acid peptide derived from chromogranin A. nih.gov |

| Mechanism of Action | Enzyme Assays | This compound activates protein phosphatase 2A in a dose-dependent manner. nih.gov |

| Ion Channel Effects | Electrophysiology (Patch-Clamp) | This compound inhibits L-type voltage-sensitive calcium channels. nih.gov |

| Gene Regulation | Molecular Biology Techniques | Secretin stimulates chromogranin A gene transcription via the CREB pathway. nih.gov |

| Receptor Interaction | Computational Modeling | Provides insights into the potential binding modes of this compound with its receptor. researchcorridor.orgdiva-portal.org |

Future Directions and Emerging Research Avenues for Chromostatin

Elucidation of the Precise Molecular Structure of Chromostatin Receptors

A critical step forward in this compound research is the definitive identification and structural elucidation of its receptors. While the biological effects of this compound are well-documented, the specific receptors through which it mediates these actions remain largely uncharacterized. bioscientifica.comnih.gov It is known that this compound inhibits secretagogue-evoked catecholamine secretion from chromaffin cells, and putative receptors are believed to be present on the chromaffin-cell plasma membrane. nih.gov Activation of these receptors leads to the inhibition of L-type voltage-sensitive calcium channels. nih.gov However, the exact molecular identity of these receptors is yet to be determined.

Future research will likely employ a combination of advanced biochemical and structural biology techniques to achieve this. Key approaches may include:

Affinity Chromatography and Mass Spectrometry: Using tagged this compound peptides to isolate binding partners from cell membrane extracts, followed by mass spectrometry to identify the receptor proteins.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Once the receptor is identified and purified, these techniques can be used to determine its three-dimensional structure at an atomic level. This will provide invaluable insights into the this compound-receptor binding interface and the conformational changes that trigger downstream signaling.

Computational Modeling and Docking Studies: In conjunction with experimental data, computational approaches can predict the interaction between this compound and its receptor, guiding further experimental validation. nih.gov

Understanding the precise molecular structure of this compound receptors will not only clarify its mechanism of action but also pave the way for the rational design of synthetic agonists and antagonists with therapeutic potential.

Detailed Investigation of this compound's Role in Pancreatic Beta Cell Physiology and Pathology

Emerging evidence strongly suggests that this compound plays a significant role in the function of pancreatic beta cells, the primary source of insulin (B600854). nih.govpnas.orgnih.gov Studies have shown that this compound immunoreactivity is exclusively localized in beta cells within the normal human pancreas. nih.govpnas.org This unique localization points towards a specialized role in beta-cell function. nih.govpnas.orgnih.gov

Future research in this area should focus on several key questions:

Regulation of Insulin Secretion: While its precursor, Chromogranin A, gives rise to peptides like pancreastatin (B1591218) which inhibits insulin secretion, the precise effect of this compound on insulin release needs to be thoroughly investigated. bioscientifica.comnih.govmdpi.com

Beta Cell Proliferation and Survival: Investigating whether this compound influences the growth, survival, and apoptosis of beta cells is crucial, particularly in the context of diabetes where beta-cell mass and function are compromised. nih.gov

Role in Diabetes Pathogenesis: Studies have indicated altered levels and processing of Chromogranin A and its derivatives in diabetes. mdpi.combiorxiv.org Future studies should explore how this compound is specifically involved in the pathophysiology of both type 1 and type 2 diabetes. Recent research has shown that the absence of Chromogranin A or its cleavage product, catestatin (B549398), leads to altered islet morphology and reduced beta cell numbers in mice. biorxiv.org

A deeper understanding of this compound's role in pancreatic beta cells could lead to novel therapeutic strategies for diabetes, potentially aimed at preserving or enhancing beta-cell function.

Exploration of Novel Biological Functions Beyond Catecholamine Secretion Regulation

While the inhibition of catecholamine secretion is the most well-established function of this compound, it is likely that this peptide possesses a broader range of biological activities. nih.gov Its parent molecule, Chromogranin A, is a precursor to numerous bioactive peptides with diverse functions, including roles in the cardiovascular and immune systems. bioscientifica.comnih.govfrontiersin.org

Future research should actively seek to uncover these novel functions. Potential areas of exploration include:

Cardiovascular Effects: Given that other Chromogranin A-derived peptides, such as vasostatins and catestatin, have significant cardiovascular effects, it is plausible that this compound also influences cardiovascular function. nih.govmdpi.comresearchgate.net

Immune Modulation: The granin family of proteins has been implicated in inflammatory and immune responses. frontiersin.orgfrontiersin.org Investigating whether this compound modulates immune cell function, cytokine production, or inflammatory pathways is a promising avenue.

Antimicrobial Activity: Some Chromogranin A fragments, like chromofungin (B1577492) and cateslytin, exhibit antimicrobial properties. frontiersin.orgplos.org Screening this compound for similar activity against various pathogens could reveal a role in innate immunity.

The discovery of novel biological functions would significantly broaden the physiological and pathological relevance of this compound.

Development of Advanced Methodologies for In Vivo this compound Studies

Studying the in vivo effects of this compound presents several challenges, including its short half-life and the difficulty of accurately measuring its concentration in different tissues. frontiersin.org The development of more sophisticated in vivo study methodologies is essential for a comprehensive understanding of its physiological roles.

Key advancements could include:

Genetically Engineered Mouse Models: The creation of knockout and knock-in mouse models with altered this compound expression would be invaluable for dissecting its function in a whole-organism context. biorxiv.orgbiorxiv.org

Advanced Imaging Techniques: The use of techniques like immunoscintigraphy with labeled monoclonal antibodies against this compound could allow for non-invasive visualization and quantification of its distribution and concentration in vivo. nih.gov Bioluminescence and fluorescence imaging could also be adapted to track this compound or its effects in real-time. certisoncology.com

Novel Drug Delivery Systems: Developing systems to deliver this compound with improved stability and targeted delivery would facilitate more precise in vivo functional studies.

Sophisticated Analytical Methods: The use of highly sensitive and specific assays, such as advanced ELISA and mass spectrometry-based techniques, is crucial for accurate quantification of this compound in biological samples. certisoncology.comnih.govaacrjournals.org

These advanced methodologies will be instrumental in translating findings from in vitro studies to a more physiologically relevant in vivo setting.

Integration of Omics Technologies for Comprehensive this compound Pathway Mapping

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to map the complex signaling pathways regulated by this compound. nih.govmdpi.comkarger.comhelsinki.fi By analyzing global changes in gene expression, protein levels, and metabolite profiles in response to this compound, researchers can construct a comprehensive picture of its downstream effects.

Future research integrating omics technologies could involve:

Transcriptomics (RNA-Seq): Identifying genes whose expression is upregulated or downregulated by this compound treatment in target cells, such as pancreatic beta cells or chromaffin cells.

Proteomics: Analyzing changes in the proteome to identify proteins that are directly or indirectly regulated by this compound signaling. This can reveal novel effector proteins and downstream pathways.

Metabolomics: Investigating how this compound alters the metabolic profile of cells, providing insights into its influence on cellular energy and metabolism.

Multi-omics Integration: The real power lies in integrating data from multiple omics platforms. frontiersin.orgbiorxiv.orgmdpi.com This approach can provide a systems-level understanding of how this compound orchestrates complex cellular responses and can help in the construction of detailed pathway maps. hzau.edu.cn

The integration of omics data will be crucial for moving beyond a linear understanding of this compound signaling to a more holistic network-based view, uncovering novel interactions and regulatory nodes.

Q & A

Q. How can interdisciplinary approaches enhance this compound research?

- Methodological Answer : Integrate biophysical techniques (e.g., atomic force microscopy) to measure this compound’s mechanical impact on chromatin. Collaborate with computational biologists to develop predictive models of chromatin dynamics. Leverage chemical biology tools (e.g., photoactivatable probes) to study real-time interactions .

Data Presentation & Reproducibility Guidelines

- Tables : Include detailed metadata (e.g., antibody catalog numbers, HPLC gradients) in supplementary materials. Use ANOVA for multi-group comparisons and report effect sizes .

- Contradiction Management : Pre-register hypotheses and analysis plans to reduce confirmation bias. Use platforms like Zenodo to share negative results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.